molecular formula C22H19BrN2O6S2 B11540337 Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B11540337
M. Wt: 551.4 g/mol
InChI Key: FMMKISQWYGWUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiazole ring, a bromophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the benzothiazole core.

    Functional Group Modifications: Various functional groups are introduced through reactions such as esterification, amidation, and thiolation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: Shares the bromophenyl group but lacks the benzothiazole ring and other functional groups.

    ETHYL 2-AMINOTHIAZOLE-4-ACETATE: Contains a thiazole ring but differs in other structural aspects.

Uniqueness

ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H19BrN2O6S2

Molecular Weight

551.4 g/mol

IUPAC Name

ethyl 2-[[2-[2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl]sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H19BrN2O6S2/c1-2-30-21(29)14-5-8-16-18(9-14)33-22(24-16)25-19(27)11-32-12-20(28)31-10-17(26)13-3-6-15(23)7-4-13/h3-9H,2,10-12H2,1H3,(H,24,25,27)

InChI Key

FMMKISQWYGWUMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.